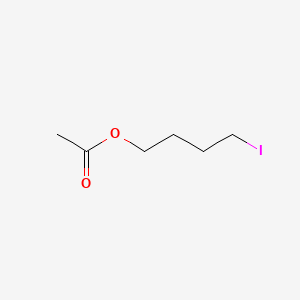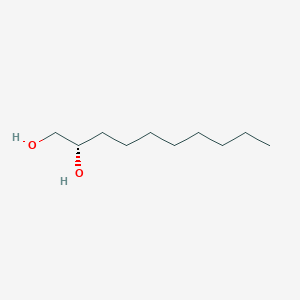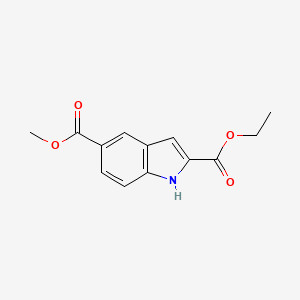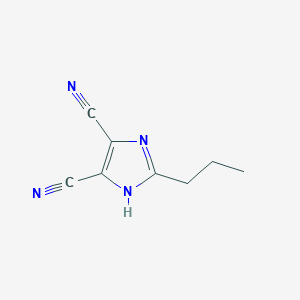
2-Propyl-1H-imidazol-4,5-dicarbonitril
Übersicht
Beschreibung
2-propyl-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-propyl-1H-imidazole-4,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-propyl-1H-imidazole-4,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2-Propyl-1H-imidazol-4,5-dicarbonitril wird im Bereich der chemischen Synthese eingesetzt . Es ist ein Spezialprodukt für Anwendungen in der Proteomforschung .
Photoschalter und Farbstoffe
Es wurde berichtet, dass Derivate von this compound mit aliphatischen oder aromatischen Substituenten als Photoschalter und Farbstoffe dienen . Diese Verbindung und ihre Derivate werden als Farbstoffe erkannt .
Oligonukleotid-Synthese
4,5-Dicyanimidazol, eine verwandte Verbindung, wird bei der Aktivierung von Nukleosidphosphoramiditen während der Festphasen-Oligonukleotid-Synthese verwendet . Es wird auch bei der Synthese neuer Nukleoside verwendet .
Life-Science-Forschung
Diese Verbindung wird in Life-Science-Forschungslösungen eingesetzt . Es wird auch in Produkten und Ressourcen im Zusammenhang mit Chromatographie und Massenspektrometrie eingesetzt .
Biopharma-Produktion
This compound wird im Bereich der Biopharma-Produktion eingesetzt .
Wissenschaft und Technologie fortschrittlicher Batterien
Diese Verbindung wird im Bereich der Wissenschaft und Technologie fortschrittlicher Batterien eingesetzt .
Biochemische Analyse
Biochemical Properties
2-Propyl-1H-imidazole-4,5-dicarbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of 2-propyl-1H-imidazole-4,5-dicarbonitrile on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to downregulate the expression of specific genes involved in cell proliferation, leading to reduced cell growth . Additionally, it can interfere with cellular signaling pathways, resulting in altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-propyl-1H-imidazole-4,5-dicarbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the target enzyme, thereby affecting its activity. Furthermore, 2-propyl-1H-imidazole-4,5-dicarbonitrile can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-propyl-1H-imidazole-4,5-dicarbonitrile in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that 2-propyl-1H-imidazole-4,5-dicarbonitrile remains stable under specific conditions, but its activity may decrease over prolonged periods . In vivo studies have also indicated that long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-propyl-1H-imidazole-4,5-dicarbonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Propyl-1H-imidazole-4,5-dicarbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels within the cell . This inhibition can affect the overall metabolic flux and alter the balance of metabolites .
Transport and Distribution
The transport and distribution of 2-propyl-1H-imidazole-4,5-dicarbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution pattern of 2-propyl-1H-imidazole-4,5-dicarbonitrile can influence its activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of 2-propyl-1H-imidazole-4,5-dicarbonitrile is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-propyl-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMNPYFFJQWLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377118 | |
| Record name | 2-propyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51802-42-7 | |
| Record name | 2-propyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
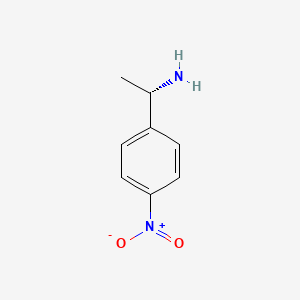
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1586663.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)



![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)




